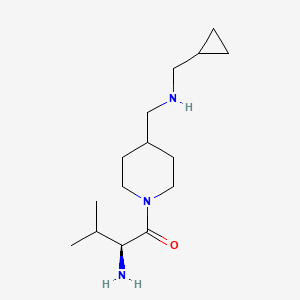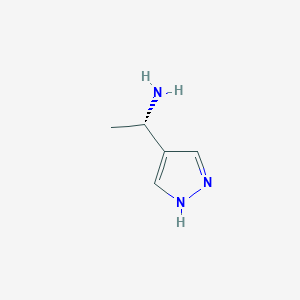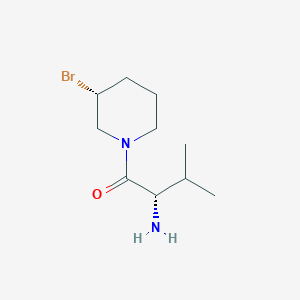![molecular formula C10H15N3 B11756052 2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)
2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-2-il)-5,6,7,8-tetrahidroimidazo[1,2-a]piridina es un compuesto heterocíclico que combina las características estructurales de la azetidina y el imidazo[1,2-a]piridina. Este compuesto es de gran interés en la química medicinal debido a sus posibles actividades biológicas y aplicaciones en el descubrimiento de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Azetidin-2-il)-5,6,7,8-tetrahidroimidazo[1,2-a]piridina generalmente implica la construcción del anillo de azetidina seguida de la formación del andamiaje de imidazo[1,2-a]piridina. Un método común implica la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, la síntesis podría comenzar con la preparación de un intermedio de azetidina, que luego se somete a reacciones de ciclización para formar el compuesto final .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas escalables que garanticen un alto rendimiento y pureza. Estos métodos incluirían la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para facilitar una producción eficiente. El uso de reactores de flujo continuo y otras tecnologías avanzadas también podría emplearse para mejorar la escalabilidad y eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Azetidin-2-il)-5,6,7,8-tetrahidroimidazo[1,2-a]piridina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes para introducir grupos funcionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden emplear para reducir grupos funcionales específicos dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde átomos o grupos específicos se reemplazan por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo para la oxidación, agentes reductores como hidruro de litio y aluminio para la reducción, y diversos nucleófilos para las reacciones de sustitución. Las condiciones de reacción como la temperatura, el disolvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados .
Aplicaciones Científicas De Investigación
2-(Azetidin-2-il)-5,6,7,8-tetrahidroimidazo[1,2-a]piridina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-(Azetidin-2-il)-5,6,7,8-tetrahidroimidazo[1,2-a]piridina implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas involucradas en vías biológicas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y llevando a los efectos biológicos observados . Los estudios detallados sobre sus interacciones de unión y las vías involucradas son esenciales para comprender completamente su mecanismo de acción .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a 2-(Azetidin-2-il)-5,6,7,8-tetrahidroimidazo[1,2-a]piridina incluyen otros derivados de azetidina e imidazo[1,2-a]piridina, como:
- 2-(Azetidin-2-il)-imidazo[1,2-a]piridina
- 5,6,7,8-Tetrahidroimidazo[1,2-a]piridina
- Derivados de azetidin-2-ona
Singularidad
Lo que distingue a 2-(Azetidin-2-il)-5,6,7,8-tetrahidroimidazo[1,2-a]piridina es su combinación única de los andamiajes de azetidina e imidazo[1,2-a]piridina, que imparte propiedades químicas y biológicas distintas. Esta combinación permite interacciones únicas con objetivos moleculares, lo que podría conducir a aplicaciones terapéuticas novedosas .
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
2-(azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H15N3/c1-2-6-13-7-9(8-4-5-11-8)12-10(13)3-1/h7-8,11H,1-6H2 |
Clave InChI |
HLJNVPUVVKOCPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C=C(N=C2C1)C3CCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphtho[2,1-b]benzofuran-10-ylboronic acid](/img/structure/B11756008.png)

![1-[6-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B11756018.png)
![4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde](/img/structure/B11756023.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B11756029.png)



![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756042.png)
![(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide](/img/structure/B11756050.png)

